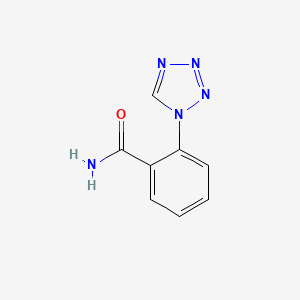

2-(1H-Tetrazol-1-YL)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-8(14)6-3-1-2-4-7(6)13-5-10-11-12-13/h1-5H,(H2,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZBNUJWWHCHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357638 | |

| Record name | 2-(1H-TETRAZOL-1-YL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-24-1 | |

| Record name | 2-(1H-TETRAZOL-1-YL)BENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Tetrazole Moiety in Pharmacophore Design

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a crucial component in the design of many modern drugs. hilarispublisher.combenthamdirect.comhilarispublisher.com Its importance stems from its ability to act as a bioisostere for the carboxylic acid group. hilarispublisher.comnumberanalytics.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. benthamdirect.com The tetrazole moiety mimics the acidic properties of a carboxylic acid, with a similar pKa, yet it often confers improved metabolic stability and pharmacokinetic properties to a molecule. numberanalytics.com This can lead to enhanced drug efficacy and a longer duration of action, often without a corresponding increase in toxicity. hilarispublisher.comhilarispublisher.com

The World Health Organization has recognized the tetrazole ring as an important descriptor in analogue-based drug discovery. hilarispublisher.com Its incorporation into drug candidates can increase lipophilicity and bioavailability, while potentially reducing side effects. hilarispublisher.com Furthermore, the tetrazole moiety can participate in various chemical reactions, such as cycloadditions and ring-opening reactions, allowing for the synthesis of diverse derivatives with a wide range of biological activities. numberanalytics.com These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties, among others. hilarispublisher.comhilarispublisher.com

An Overview of Benzamide Scaffolds in Drug Discovery Research

Benzamide (B126) scaffolds are another cornerstone of medicinal chemistry, serving as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. mdpi.com The amide bond within the benzamide structure is a common feature in many active derivatives and is associated with a variety of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. mdpi.com The stability of the amide bond and the ease with which different substituents can be introduced onto the benzamide core allow for detailed structure-activity relationship (SAR) studies. mdpi.com

Researchers have successfully designed and synthesized numerous benzamide derivatives targeting a range of biological entities. For instance, novel benzamide derivatives have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. bohrium.com Others have been investigated as inhibitors of enzymes like acetylcholinesterase and BACE1, which are implicated in Alzheimer's disease. mdpi.com The adaptability of the benzamide scaffold makes it a valuable tool for developing multi-targeted compounds and for optimizing the "drug-like" properties of potential therapeutic agents. mdpi.compnrjournal.com

The Historical Context of Tetrazole Benzamide Derivative Research

The exploration of molecules combining tetrazole and benzamide (B126) functionalities has a history rooted in the pursuit of improved drug candidates. The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. nih.govrug.nl Since then, the unique properties of tetrazoles have led to their increasing use in medicinal chemistry. rug.nl

The combination of a tetrazole with a benzamide scaffold has been a strategic approach to leverage the beneficial properties of both moieties. For example, research into N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has led to the discovery of potent agonists for the G protein-coupled receptor 35 (GPR35), a target implicated in various diseases. nih.gov Similarly, studies on 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides have contributed to the development of antiallergic agents. acs.org The synthesis of various substituted tetrazole-benzamide derivatives continues to be an active area of research, with new compounds being evaluated for a range of therapeutic applications. acgpubs.org

The Rationale for Investigating the 2 1h Tetrazol 1 Yl Benzamide Scaffold in Academic Studies

Strategies for Tetrazole Ring Formation within Benzamide Scaffolds

The formation of the tetrazole ring is a key step in the synthesis of this compound. This is typically achieved through cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct.

Cycloaddition Reactions in this compound Synthesis

The most common method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction. smolecule.comnih.govthieme-connect.com This reaction involves the combination of a molecule contributing three atoms and another contributing two atoms to form a five-membered ring. In the context of this compound synthesis, this typically involves the reaction of a nitrile with an azide (B81097). thieme-connect.com For instance, 2-aminobenzonitrile (B23959) can react with sodium azide to form 2-(1H-tetrazol-1-yl)aniline, a key intermediate. This cycloaddition is a powerful tool for creating the nitrogen-rich tetrazole heterocycle.

The reaction conditions for these cycloadditions can be varied to optimize yield and purity. evitachem.com Microwave-assisted synthesis has been shown to accelerate the conversion of nitriles to 5-substituted 1H-tetrazoles. organic-chemistry.org

Specific Reagents and Catalytic Systems for Tetrazole Annulation

A variety of reagents and catalytic systems are employed to facilitate the formation of the tetrazole ring. Sodium azide is a common source of the azide component. organic-chemistry.org The reaction can be catalyzed by various substances to improve efficiency and yield.

Several catalytic systems have been developed for the synthesis of tetrazoles from nitriles and sodium azide. These include:

Zinc salts: Zinc(II) chloride and other zinc salts are effective catalysts for the reaction in solvents like isopropanol (B130326) or water. organic-chemistry.org

Iodine and silica-supported sodium hydrogen sulfate: These have been used as heterogeneous catalysts. organic-chemistry.org

L-proline: This amino acid has been demonstrated to be an efficient and environmentally friendly catalyst for the synthesis of 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.orgresearchgate.net

Nanoparticle catalysts: Heterogeneous catalysts like nanocrystalline ZnO, CuFe2O4 nanoparticles, and silver nanoparticles have been employed to promote the synthesis of 5-substituted 1H-tetrazoles, offering advantages such as high catalytic activity and easy recovery. nih.govthieme-connect.comacs.orgnih.gov For example, a biosynthesized Ag/sodium borosilicate nanocomposite has been used as an efficient and recyclable catalyst. acs.orgnih.gov

Other metal catalysts: Yb(OTf)3 and ceric ammonium (B1175870) nitrate (B79036) have also been reported to catalyze the [3+2] cycloaddition reaction between nitriles and sodium azide. thieme-connect.comorganic-chemistry.org

Table 1: Catalytic Systems for Tetrazole Formation

| Catalyst | Substrates | Key Features |

|---|---|---|

| Zinc Salts | Aromatic and alkyl nitriles | Broad scope, reaction in water organic-chemistry.org |

| L-proline | Aliphatic and aryl nitriles, thiocyanates | Environmentally benign, high yield, short reaction time organic-chemistry.orgresearchgate.net |

| Silver Nanoparticles | Amines, sodium azide, triethyl orthoformate | Heterogeneous, recyclable, high catalytic activity acs.orgnih.gov |

| Yb(OTf)3 | Amines, triethyl orthoformate, sodium azide | Good yields for 1-substituted tetrazoles organic-chemistry.org |

Amide Bond Formation Approaches for the Benzamide Core of this compound

The formation of the amide bond is a fundamental transformation in the synthesis of the benzamide core of this compound and its analogues.

Condensation and Coupling Reactions in Benzamide Synthesis

The amide bond is typically formed through the reaction of a carboxylic acid derivative with an amine. evitachem.comgoogle.com Several methods are available for this transformation:

Acid Halides: A common approach involves converting the carboxylic acid to a more reactive acid chloride. google.com For example, 2-chlorobenzoic acid can be treated with oxalyl chloride or thionyl chloride to form 2-chlorobenzoyl chloride, which then reacts with an amine like 2-(1H-tetrazol-1-yl)aniline to form the benzamide. google.com

Coupling Reagents: A wide array of coupling reagents can be used to facilitate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid to promote the reaction. Examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). google.comevitachem.com

Mixed Acid Anhydrides: This method involves the activation of the carboxylic acid by forming a mixed anhydride (B1165640), which then reacts with the amine. google.com

The choice of method often depends on the specific substrates and the desired reaction conditions. evitachem.com Solid-phase synthesis has also been employed, where the amine component is immobilized on a resin, allowing for iterative coupling with the carboxylic acid derivative.

Protecting Group Strategies in Multi-step Synthesis

In the synthesis of complex molecules like this compound analogues, it is often necessary to use protecting groups to mask reactive functional groups and prevent unwanted side reactions. jocpr.comorganic-chemistry.orgresearchgate.net

Protecting groups are temporary modifications of functional groups that can be selectively introduced and removed under specific conditions. jocpr.comorganic-chemistry.org For example, an amino group might be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) derivative, to prevent it from reacting while other transformations are carried out on the molecule. jocpr.comresearchgate.netunivpancasila.ac.id The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. jocpr.com

An "orthogonal protecting group strategy" allows for the selective deprotection of one functional group while another remains protected. organic-chemistry.org For instance, a Boc group, which is removed under acidic conditions, can be used alongside an Fmoc group, which is removed under basic conditions, enabling the selective manipulation of different amino groups within the same molecule. organic-chemistry.org The use of protecting groups is a key strategy for achieving the regioselective and stereoselective synthesis of complex benzamide derivatives. jocpr.com

Functional Group Interconversions and Late-Stage Derivatization on the this compound Framework

Once the core this compound structure is assembled, further modifications can be made through functional group interconversions and late-stage derivatization. doi.orgacs.org This allows for the synthesis of a wide variety of analogues with different properties.

Late-stage functionalization is a powerful strategy in medicinal chemistry for rapidly accessing a diverse range of compounds from a common intermediate. doi.orgacs.org For example, if the benzamide core contains a halogen substituent, this can be replaced by other functional groups through nucleophilic substitution reactions. evitachem.com The tetrazole ring itself can also be a site for functionalization. C-H functionalization of the tetrazole ring via metalation is an approach to introduce substituents at the fifth position. nih.gov For this purpose, the tetrazole nitrogen is often protected, for example with a 6-methylpyridyl-2-methyl group, which can later be removed electrochemically. nih.gov

These late-stage modifications allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1H-tetrazol-1-yl)aniline |

| 2-aminobenzonitrile |

| 2-chlorobenzoic acid |

| 2-chlorobenzoyl chloride |

| Ceric ammonium nitrate |

| CuFe2O4 nanoparticles |

| Dicyclohexylcarbodiimide (DCC) |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| Iodine |

| L-proline |

| Oxalyl chloride |

| Silica-supported sodium hydrogen sulfate |

| Silver nanoparticles |

| Sodium azide |

| tert-butoxycarbonyl (Boc) |

| Thionyl chloride |

| Yb(OTf)3 |

| Zinc(II) chloride |

Introduction of Halogen Substituents on Tetrazole-Benzamide Derivatives

The incorporation of halogen atoms into the tetrazole-benzamide scaffold is a key strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. Synthetic routes have been developed to introduce halogens at specific positions on the benzamide ring.

A common precursor for these syntheses is a halogenated aminobenzoic acid. For instance, the synthesis of 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid commences with 2-amino-5-chlorobenzoic acid. acgpubs.org This starting material is reacted with sodium azide and trimethyl orthoformate in the presence of glacial acetic acid. acgpubs.org The reaction first proceeds at 0 °C and is then stirred at ambient temperature for an extended period to facilitate the formation of the tetrazole ring, yielding the desired chlorinated benzoic acid derivative. acgpubs.org This intermediate can then be converted to its corresponding acid chloride using an agent like oxalyl chloride, which subsequently allows for the formation of various benzamide derivatives. acgpubs.org

Another example is the synthesis of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide. evitachem.com The synthetic pathway for such multi-halogenated compounds involves several key steps, including the formation of the tetrazole ring from an appropriate aromatic amine and sodium azide, followed by the coupling of the tetrazole derivative with a substituted benzoyl chloride to create the benzamide linkage. evitachem.com The introduction of halogen substituents can be accomplished through electrophilic aromatic substitution reactions using specific halogenating agents. evitachem.com The precise control of reaction conditions, including temperature and solvent choice (often dimethylformamide), is crucial for optimizing the yield and purity of the final product. evitachem.com

| Halogenated Compound | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid | 2-Amino-5-chlorobenzoic acid | Sodium azide, Trimethyl orthoformate, Acetic acid | acgpubs.org |

| 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide | Aromatic amine | Sodium azide, Substituted benzoyl chloride, Halogenating agents | evitachem.com |

Modifications of Phenyl and Other Moieties in the Benzamide Scaffold

Modifying the phenyl ring and other components of the benzamide scaffold allows for the exploration of structure-activity relationships and the optimization of pharmacological profiles. These modifications can include the introduction of various substituents onto the phenyl ring or the replacement of the phenyl ring with other aromatic or heteroaromatic systems.

Research has demonstrated the synthesis of congeners by introducing a variety of substituents onto the core scaffold. acs.org For instance, the exploration of different R¹ groups on the phenyl ring and the introduction of aza-analogues, such as replacing the phenyl ring with pyridine (B92270), have been investigated. acs.org The introduction of fluoro-substituents at different positions on the phenyl ring has been shown to influence compound potency. acs.org Furthermore, incorporating groups with hydrogen-bonding capabilities, like acetamide (B32628) or morpholino groups, can also significantly impact biological activity. acs.org

The synthesis of these modified scaffolds often involves multi-step procedures. For example, a common route to quinazolinone analogues, a related heterocyclic scaffold, starts from an isatoic anhydride which is reacted with an amine to form a 2-aminobenzamide (B116534) intermediate. acs.org This intermediate can then undergo cyclization to form more complex heterocyclic systems. acs.org Another approach involves the S-alkylation of 1-substituted-1H-tetrazole-5-thiol building blocks with bromo-acetylated precursors to create diverse derivatives. researchgate.net Such studies have shown that substituents on the tetrazole ring, such as electron-withdrawing groups, can contribute significantly to the activity of the resulting compounds. researchgate.net

| Modification Type | Example Substituent/Moiety | Synthetic Strategy | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Fluorine, Acetamide, Dimethylamine | Substitution reactions on the core scaffold | acs.org |

| Scaffold Replacement | Pyridine ring (Aza-analogue) | Synthesis from corresponding heteroaromatic precursors | acs.org |

| Tetrazole Ring Substitution | Phenyl groups with electron-withdrawing substituents (-NO₂, -F) | S-alkylation of substituted 1-substituted-1H-tetrazole-5-thiols | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis of Tetrazole-Benzamide Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazole derivatives to develop more sustainable, efficient, and environmentally friendly processes. rsc.orgbenthamdirect.com These approaches focus on the use of non-toxic reagents, green solvents, and energy-efficient catalytic systems. bohrium.com

A significant focus has been the development of heterogeneous nanocatalysts, which offer advantages such as high efficiency, easy recovery, and reusability. rsc.orgbohrium.com Various nanomaterials, including those based on nickel, titanium, and iron oxides, have been successfully employed. rsc.orgacs.orgscielo.org.za For example, nano-TiCl₄·SiO₂ has been used as an eco-friendly and efficient solid Lewis-acid catalyst for the one-pot synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, resulting in high yields and short reaction times. scielo.org.za Similarly, β-Ni(OH)₂ nanoparticles have been utilized for the catalytic synthesis of tetrazoles in water, a green solvent. acs.org Magnetic nanocatalysts, such as Fe₃O₄@l-lysine-Pd(0), have also been developed, allowing for easy separation from the reaction mixture using a magnet. nih.gov

The choice of solvent is another critical aspect of green synthesis. Many protocols aim to replace hazardous solvents like DMF with more benign alternatives such as water, polyethylene (B3416737) glycol (PEG), or dimethyl sulfoxide (B87167) (DMSO). researchgate.netjchr.org In some cases, solvent-free conditions have been successfully applied, further reducing the environmental impact. scielo.org.zaresearchgate.net The use of copper (II) complexes as catalysts in solvents like DMSO has been shown to be an effective and safer method for tetrazole synthesis via [3+2] cycloaddition, avoiding the risks associated with more traditional methods. jchr.org These green methodologies not only align with sustainability goals but also often provide benefits like improved yields, simplified work-up procedures, and enhanced safety. scielo.org.zajchr.org

| Catalytic System | Solvent/Condition | Key Advantages | Reference |

|---|---|---|---|

| Nano-TiCl₄·SiO₂ | DMF / Solvent-free | Eco-friendly, efficient, high yields, simple methodology | scielo.org.za |

| β-Ni(OH)₂ Nanoparticles | Water | Heterogeneous, reusable, mild conditions, cost-effective | acs.org |

| Copper (II) complex | DMSO | Avoids toxic reagents, streamlines production, high yields | jchr.org |

| Fe₃O₄@l-lysine-Pd(0) | Water | Magnetic, recyclable, sustainable | nih.gov |

Enzyme Inhibition Studies of Tetrazole-Benzamide Structures

Derivatives of the tetrazole-benzamide scaffold have been investigated as inhibitors of a wide range of enzymes, leveraging the tetrazole ring's ability to act as a bioisostere of a carboxylic acid group. thieme-connect.com This allows these compounds to bind effectively to the active sites of various enzymes.

Identification of Specific Enzyme Targets Modulated by this compound Analogues

Research has identified several classes of enzymes that are targeted by tetrazole-benzamide analogues and related structures. These findings highlight the therapeutic potential of this chemical scaffold across different disease areas.

Trans-translation Inhibitors: The tetrazolyl-benzamide compound KKL-55 was identified as an inhibitor of trans-translation, a crucial rescue system in bacteria. nih.gov This compound showed antibacterial activity against several species, including Bacillus anthracis. nih.gov

Protein Kinase Inhibitors: Analogues incorporating a tetrazole moiety have been explored as inhibitors of protein kinases. For instance, certain benzimidazole (B57391) derivatives containing a 5-(tetrazol-5-yl) group showed inhibitory activity against Protein kinase CK1δ, a serine-threonine kinase implicated in cancer and neurodegenerative diseases. mdpi.com

Angiotensin-Converting Enzyme (ACE) Inhibitors: A series of tetrazole-containing 1,5-benzothiazepines were designed and evaluated as ACE inhibitors. jchemlett.com The study found that these compounds exhibited strong ACE inhibitory activity, with some derivatives showing more potent inhibition than the standard drug captopril. jchemlett.com

Tyrosinase Inhibitors: A series of N-arylated 4-yl-benzamides featuring a bi-heterocyclic thiazole-triazole core demonstrated potent inhibition of mushroom tyrosinase. rsc.org The over-expression of tyrosinase is associated with various skin disorders. rsc.org

Urease Inhibitors: Drug conjugates of benzamide-acetamide structures with sulfa drugs have been screened for urease inhibition. nih.gov Several of these conjugates, which structurally resemble tetrazole-benzamides, displayed significant urease inhibition. nih.gov

Other Enzyme Targets: The tetrazole-benzamide scaffold has been associated with the inhibition of other enzymes as well. Related structures have shown potential as inhibitors of carbonic anhydrase and sterol 14α-demethylase (CYP51). nih.govontosight.ai Additionally, stable benzotriazole (B28993) esters, which are structurally related, have been reported as inactivators of the SARS-3CL protease. nih.gov

Kinetic Analyses of Enzyme-Inhibitor Interactions

Kinetic studies have been crucial in quantifying the potency and understanding the nature of the interaction between tetrazole-benzamide inhibitors and their target enzymes. The inhibitory activities are often expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

A selection of kinetic data for various tetrazole-benzamide derivatives and related compounds is presented below.

Mechanism-Based Inhibition and Reversible/Irreversible Binding

Investigations into the mechanism of action have revealed that tetrazole-benzamide derivatives can inhibit enzymes through various modes, including both reversible and irreversible binding.

Mechanism-Based Inactivation: A notable example of irreversible inhibition involves stable benzotriazole esters acting as mechanism-based inactivators of the SARS-3CL protease. nih.gov Kinetic and mass spectrometry analyses confirmed that the active site cysteine residue (Cys145) is acylated by the inhibitor, leading to its inactivation. nih.gov

Non-competitive Inhibition: In the case of tyrosinase inhibition by N-arylated 4-yl-benzamides, kinetic analysis using Lineweaver-Burk plots revealed a non-competitive mechanism. rsc.org This indicates that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site, forming an enzyme-inhibitor-substrate complex. rsc.org

Competitive and Mixed-Mode Inhibition: Studies on urease inhibitors derived from benzamide-acetamide sulfonamides have shown both competitive and mixed-mode inhibition. nih.gov Competitive inhibitors bind to the active site, directly competing with the natural substrate, while mixed-mode inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Receptor Binding Profiling of this compound Analogues

Analogues of this compound have been synthesized and profiled for their ability to bind to and modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).

Agonistic and Antagonistic Activities at Identified Receptor Sites

GPR35 Agonists: A significant body of research has focused on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as agonists for the orphan G protein-coupled receptor 35 (GPR35), a potential target for pain, inflammatory, and metabolic diseases. nih.govcolab.ws Several synthesized derivatives demonstrated potent agonistic activity. nih.govcolab.ws For instance, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide was identified as a particularly potent GPR35 agonist. nih.gov The agonistic activity was confirmed by showing that these compounds stimulated ERK phosphorylation, an effect that was blocked by the known GPR35 antagonist ML-145. nih.gov

Angiotensin II Receptor Antagonists: Other tetrazole-benzamide structures have been designed as potential antagonists. A series of 2-substituted 3-[[2'-(tetrazol-5-yl)biphenyl-4-yl]methyl]quinazolin-4(3H)-ones were synthesized as potential angiotensin AT1 receptor antagonists, although they displayed relatively weak activity. researchgate.net

Monoamine Reuptake Inhibition: 1,5-disubstituted tetrazoles have been investigated as inhibitors for the reuptake of monoamine neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin, thus modulating their signaling. nih.gov

Dopamine Receptor Ligands: The tetrazole-benzamide scaffold has also been incorporated into ligands targeting dopamine D2 and D3 receptors. evitachem.com

Ligand-Receptor Interaction Dynamics and Affinity Measurements

The binding affinity and interaction dynamics of tetrazole-benzamide analogues with their receptor targets have been characterized using various assays and computational methods.

Affinity and Potency Measurements: The potency of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists was quantified using a dynamic mass redistribution (DMR) assay to determine their EC₅₀ values (the concentration required to elicit a half-maximal response). nih.govcolab.ws These studies revealed that specific structural features, such as halogen substitutions, significantly influence potency. nih.gov

Structure-Activity Relationship (SAR) and Docking Studies: SAR studies on GPR35 agonists showed that the presence of the tetrazole ring is essential for activity. nih.gov Replacing the tetrazole with a cyano group resulted in a complete loss of activity. nih.gov Molecular docking studies on monoamine reuptake inhibitors revealed that the selectivity of tetrazole derivatives for different transporters is determined by multiple interactions with hydrophobic residues in specific transmembrane domains. nih.gov For other receptor systems like the metabotropic glutamate (B1630785) receptor 5 (mGlu5), docking studies have highlighted how specific amino acid residues within the binding pocket are critical for the binding and activity of benzamide-based modulators. acs.org The benzamide core itself can provide a planar aromatic system that enables π-π stacking interactions with biological targets. vulcanchem.com

Anticancer Potential of this compound Scaffolds

Derivatives of this compound have shown considerable promise as anticancer agents. The incorporation of the tetrazole ring, a well-known bioisostere for the carboxylic acid group, often enhances the pharmacological profile of the parent molecule, leading to improved metabolic stability and bioavailability. researchgate.net Research has indicated that these compounds may exert their anticancer effects through various mechanisms, including enzyme inhibition and the modulation of cellular pathways crucial to cancer progression. smolecule.com

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies have revealed potent, concentration-dependent growth inhibition.

For instance, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)benzamides led to a remarkable enhancement in anticancer activity. researchgate.net Notably, compounds N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide and a related analog were highly cytotoxic at nanomolar concentrations against a variety of tumor cells, including chronic myeloid leukemia (K-562), melanoma (UACC-62), non-small cell lung cancer (NCI-H460), colon cancer (HCT-15, KM12, SW-620), and breast cancer (T47D) cell lines. researchgate.net The IC50 value for N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide against K-562 leukemia cells was an impressive 56.4 nM. researchgate.net

Another study on imidazo-benzamide derivatives highlighted the cytotoxic effects of N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) on the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 106 μM. nih.gov Furthermore, certain tetrazole-based hybrids linked with thiazole, thiophene, and thiadiazole ring systems have also exhibited promising cytotoxic activity against various cancer cell lines. evitachem.com

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 (Leukemia) | 56.4 | researchgate.net |

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | UACC-62 (Melanoma) | 56.9 | researchgate.net |

| N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) | A549 (Lung) | 106,000 | nih.gov |

The anticancer activity of this compound derivatives is underpinned by their ability to modulate critical cellular signaling pathways. The tetrazole ring's capacity to mimic carboxylic acids allows these compounds to interact with and inhibit enzymes or receptors involved in cell proliferation and survival.

Some derivatives are believed to interact with G protein-coupled receptors (GPCRs), triggering intracellular signaling cascades that can influence cell fate. For example, a novel imidazo-benzamide derivative, TBUEIB , was found to exert a modulatory effect on the epigenetic regulatory protein DNA Methyltransferase 1 (DNMT1). nih.gov Inhibition of DNMT1 can lead to the re-activation of tumor suppressor genes that are silenced in cancer cells, thereby promoting apoptosis. nih.gov In silico studies also suggested that this compound could modulate other epigenetic proteins like Histone deacetylase (HDAC) and UHRF1, indicating the potential for multi-target effects within the epigenetic pathway. nih.gov

Furthermore, some chalcone (B49325) derivatives have been shown to modulate signaling pathways associated with oxidative stress, such as the Akt, Erk1/2, and NF-κB pathways, which are crucial for cell proliferation and survival. mdpi.com While not exclusively focused on tetrazole-benzamides, this research provides a plausible framework for their mechanism of action, given the structural similarities and the known ability of tetrazoles to interact with a wide range of biological targets.

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Morphological studies of K-562 leukemia cells treated with N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide revealed changes consistent with apoptosis. researchgate.net

This apoptotic induction is often preceded by DNA damage. The same compound was found to cause single-strand DNA breaks in leukemic K-562 cells, as detected by the alkaline comet assay. researchgate.net The DNA damage response (DDR) is a critical cellular process that, when overwhelmed, can trigger apoptosis. nih.gov Some natural compounds have been shown to enhance the efficacy of chemotherapeutic agents by impacting DNA repair mechanisms, such as by decreasing the expression of RAD51 and BRCA1, key factors in homologous recombination repair. mdpi.com

The induction of apoptosis by these novel analogs can also be mediated through the activation of caspases, a family of proteases central to the apoptotic cascade. vulcanchem.com For example, N-benzyl-4-(1H-tetrazol-1-yl)benzamide has been associated with the activation of caspase-3/7. vulcanchem.com

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 (Leukemia) | Induction of apoptosis, single-strand DNA breaks | researchgate.net |

| N-benzyl-4-(1H-tetrazol-1-yl)benzamide | Not specified | Caspase-3/7 activation, mitochondrial membrane depolarization | vulcanchem.com |

| Derivative A | Jurkat | Apoptosis induction | |

| Derivative B | LN229 | DNA damage |

Antimicrobial and Antifungal Activities of Tetrazole-Benzamide Compounds

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities. smolecule.comsmolecule.com The tetrazole moiety is a key pharmacophore that contributes to this broad-spectrum activity. researchgate.net

A variety of this compound analogues have been synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

In one study, a series of 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives were synthesized and showed significant activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net Specifically, 2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl)pyridine and 2-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)pyridine exhibited very good antibacterial activity against P. aeruginosa and E. coli. researchgate.net The compound 2-(5-(3-bromophenyl)-1H-tetrazol-1-yl)pyridine was particularly effective against B. subtilis. researchgate.net

Other research has highlighted the antimicrobial activity of compounds like N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide , which showed activity against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov Thiourea derivatives of (2′-(1h-tetrazol-5-yl)biphenyl-4-yl)methanamine have also demonstrated in vitro antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com

The this compound scaffold is also a promising framework for the development of novel antifungal agents. Several derivatives have shown potent activity against a range of pathogenic fungi.

For example, 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridine derivatives were active against Aspergillus fumigatus and Candida albicans. researchgate.net In another study, tetrazole derivatives with a triazine dendrimeric chalcone core displayed high fungicidal activity against C. albicans, A. niger, A. fumigatus, and Saccharomyces cerevisiae. researchgate.net

The mechanism of antifungal action for some azole compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. While the precise mechanism for all tetrazole-benzamides is not fully elucidated, their structural similarity to other azole antifungals suggests a similar mode of action. Some studies have investigated novel quinoxaline-triazole compounds, which, although not direct benzamides, provide insight into the potential of related heterocyclic structures. For instance, a novel compound showed promising activity against Candida krusei and Candida glabrata, with some activities being comparable or superior to the standard drug fluconazole. acs.org

| Compound/Derivative Series | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl)pyridine | P. aeruginosa, E. coli | Very good antibacterial activity | researchgate.net |

| 2-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)pyridine | P. aeruginosa, E. coli | Very good antibacterial activity | researchgate.net |

| 2-(5-(3-bromophenyl)-1H-tetrazol-1-yl)pyridine | B. subtilis | Very good antibacterial activity | researchgate.net |

| Thiourea derivatives of (2′-(1h-tetrazol-5-yl)biphenyl-4-yl)methanamine | S. aureus, P. aeruginosa, E. coli | In vitro antibacterial and antifungal activity | mdpi.com |

| Triazine dendrimeric chalcones with a tetrazole core | C. albicans, A. niger, A. fumigatus, S. cerevisiae | High fungicidal activity | researchgate.net |

Anti-inflammatory and Other Bioactivities of Tetrazole-Benzamide Derivatives

The incorporation of the tetrazole ring into a benzamide framework has yielded derivatives with a wide spectrum of pharmacological activities. The tetrazole group, often considered a bioisosteric equivalent of a carboxylic acid, is a key feature in many pharmacologically active compounds, contributing to metabolic stability and favorable pharmacokinetic profiles. benthamdirect.comphmethods.net Research has demonstrated that derivatives based on the this compound scaffold are not only interesting for their primary intended targets but also for a range of other biological effects, including significant anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net

Anti-inflammatory Activity

The development of novel anti-inflammatory agents with improved efficacy and fewer side effects remains a critical area of research. nih.gov Given that both benzimidazole and tetrazole heterocycles are known to possess anti-inflammatory properties individually, researchers have explored the synthesis of linked tetrazolobenzimidazole structures to evaluate potential synergistic effects. nih.govresearchgate.net

One study focused on a series of novel benzimidazole-linked tetrazole compounds. nih.gov The parent compound, 2-{[2-(1H-tetrazole-5-yl)ethyl] sulfanyl}-1,3-benzimidazole, was derivatized by introducing various acid chlorides at the N-1 position of the tetrazole ring. nih.gov The resulting compounds were screened for anti-inflammatory activity using the carrageenan-induced paw oedema method in rats. Notably, derivatives containing acetyl, benzoyl, and substituted benzoyl moieties exhibited anti-inflammatory activities comparable to the standard drug, diclofenac. nih.govresearchgate.net Specifically, compounds 1-{5-[2-(benzimidazol-2-yl-sulfanyl)ethyl]-2H-tetrazol-2yl}methanone and 1-{5-[5-methoxy-2-(benzimidazol-2-yl-sulfanyl)ethyl]-2H-tetrazol-2yl}methanone were identified as having particularly potent activity. nih.gov

In a different series of compounds, a tetrazole derivative, 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole (compound 71), was found to possess potent anti-inflammatory activity in comparison with ibuprofen. nih.gov Similarly, a series of 5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles yielded compounds (76 and 77) with promising anti-inflammatory effects. nih.gov These findings underscore the potential of the tetrazole moiety as a core component in the design of new anti-inflammatory agents.

Analgesic Activity

Several studies have investigated tetrazole derivatives for their potential as analgesic agents. researchgate.netijrps.comymerdigital.com A series of novel tetrazoles synthesized from N, N-(6-Phenyl-1,3,5-triazine-2,4-diyl) dibenzamide were evaluated for their anodyne (analgesic) properties. ijrps.com The results indicated that the tested compounds demonstrated notable analgesic activity in both hot plate and tail flick tests. researchgate.net A key structure-activity relationship emerged from this research: the presence of an electron-withdrawing chloro group on the phenyl ring attached to the tetrazole moiety significantly increased analgesic activity, with compound 5c being the most potent in the series. ijrps.com This observation aligns with other research where electron-withdrawing groups have been shown to enhance the pharmacological effects of related heterocyclic compounds. tandfonline.com

Another study evaluated a different set of four tetrazole derivatives for in vivo analgesic activity using the tail flick method. ymerdigital.com All tested compounds were found to be promising analgesic agents, with compound AC2-T4 exhibiting the highest analgesic potential at 359%, followed by other derivatives in the series. ymerdigital.com Furthermore, research into 5-[β-(phenothiazinyl-10-yl)ethyl]-1-(acyl)-1,2,3,4-tetrazoles identified two compounds (74 and 75 ) that showed promising analgesic effects. nih.gov

Antimicrobial Activity

The tetrazole scaffold is a constituent of various clinically used antimicrobial drugs, and numerous novel derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.netacgpubs.org

Research on a series of 2-(5-substituted phenyl-1H-tetrazol-1-yl) pyridines revealed significant activity against tested bacteria and fungi. researchgate.net In particular, 2-(5-(4-chlorophenyl)-1H-tetrazol-1-yl) pyridine and 2-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)pyridine demonstrated very good antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. researchgate.net

In another study, N-Mannich base tetrazole derivatives were synthesized and screened for antimicrobial activity. nih.gov The results showed that compound 1b was more active against the fungus Candida albicans (MIC = 0.5 µg/mL) than the standard drug clotrimazole. Compound 1c , featuring a 4-OH-substituted phenyl group, displayed notable potency against the bacterium Enterococcus faecalis (MIC = 16 µg/mL). nih.gov

Other tetrazole-containing structures have also shown significant antimicrobial potential. For instance, N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thoxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide (47) was active against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov Additionally, certain 7,9-disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines exhibited broader activity than the antibiotic ampicillin (B1664943) against several bacterial cultures. nih.gov These studies highlight the versatility of the tetrazole-benzamide and related structures in developing new antimicrobial agents.

Rational Design Principles for SAR Studies of Tetrazole-Benzamide Conjugates

The rational design of this compound derivatives is a cornerstone for developing potent and selective therapeutic agents. A key principle involves the strategic hybridization of the tetrazole and benzamide pharmacophores to create novel candidates with enhanced biological potency. nih.gov This approach often begins with a lead compound, which is then systematically modified to probe the chemical space and understand the structural requirements for optimal activity.

For instance, in the development of G protein-coupled receptor-35 (GPR35) agonists, researchers started with the observation that introducing a 1H-tetrazol-5-yl group significantly increased the potency of a coumarin (B35378) scaffold. nih.gov This led to the design of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. nih.govnih.gov The design process also considers the introduction of lipophilic residues and hydrogen bond accepting groups at specific positions to potentially enhance the activity of the compounds. nih.gov

Computational methods such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are also employed to guide the design of novel derivatives. These studies help in identifying the key structural features that are crucial for biological activity and in predicting the pharmacokinetic and toxicological properties of the designed molecules. mdpi.com

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on both the benzamide and the phenyl rings.

Substitutions on the Benzamide Phenyl Ring:

In the context of GPR35 agonists, modifications on the N-phenylbenzamide portion have shown significant effects on potency. For N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives, the position of a substituent on the benzene (B151609) ring dramatically altered activity. nih.gov For monosubstituted derivatives, para-substitution generally led to a considerable increase in potency compared to ortho or meta positions, with the exception of methyl-derivatives which showed better tolerance at the meta-position. nih.gov

The electronic nature of the substituent also plays a critical role. For para-substituted N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)benzamide derivatives, the order of potency was found to be methoxyl > fluoro > chloro > methyl > trifluoromethyl, indicating that an electron-donating methoxy (B1213986) group at the para-position was favorable for agonistic activity. nih.gov The introduction of a second substituent, such as a fluoro group at the ortho-position in addition to a para-methoxy group, further enhanced the potency. nih.gov

| Compound ID | Substituent(s) on Benzamide Ring | Target | Activity (EC50 in µM) |

| 45 | 4-methyl | GPR35 | 1.33 nih.gov |

| 48 | 4-chloro | GPR35 | 0.52 nih.gov |

| 52 | 4-fluoro | GPR35 | 0.45 nih.gov |

| 54 | 4-trifluoromethyl | GPR35 | 3.65 nih.gov |

| 56 | 4-methoxy | GPR35 | 0.059 nih.gov |

| 63 | 2-fluoro, 4-methoxy | GPR35 | 0.041 nih.gov |

Substitutions on the Tetrazolyl-Phenyl Ring:

Halogen atom substitution on the phenyl ring attached to the tetrazole moiety has been shown to increase agonistic activity at GPR35 in certain positions. nih.gov For example, the presence of a bromine atom at the 5-position of the 2-(1H-tetrazol-5-yl)phenyl ring was a common feature in a series of potent GPR35 agonists. nih.govnih.gov

Bioisosteric Replacements in the this compound Core and Their Pharmacological Implications

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound without drastically changing its chemical structure. The tetrazole ring itself is a well-known bioisostere of the carboxylic acid group, sharing similar acidity (pKa ≈ 4-5) and metabolic stability. researchgate.net This substitution is a common tactic to improve the pharmacokinetic profile of a drug candidate.

In the context of the broader tetrazole-benzamide scaffold, bioisosteric replacement has proven to be a successful approach. For example, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer activity. nih.govresearchgate.net Specifically, the resulting N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide demonstrated potent cytotoxicity against various cancer cell lines. nih.govresearchgate.netresearchgate.net

Another example involves the replacement of the γ-carboxylic acid of glutamic acid with a 1H-tetrazole in a series of diaminopyrimidine-based derivatives, which significantly increased their inhibitory potency against methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a target in acute myeloid leukemia. nih.gov

The rationale behind these replacements often lies in the altered electronic properties and hydrogen bonding capabilities of the resulting molecule. The tetrazole ring, being a nitrogen-rich heterocycle, can significantly influence the frontier orbital energies of the compound. smolecule.com It can also form stable hydrogen bonds with biological targets, contributing to enhanced binding affinity. nih.gov

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the tetrazole and benzamide moieties, as well as the conformation of any substituents, dictates how the molecule interacts with its biological target.

Computational methods, such as molecular docking and induced fit docking, are valuable tools for studying these conformational aspects. smolecule.comunimi.it These studies can predict the binding modes of the ligands within the active site of a receptor or enzyme and help to explain the observed SAR. For instance, docking studies can reveal key hydrogen bonding interactions between the tetrazole or amide groups and the protein, which are often crucial for binding. nih.govunimi.it

Computational Chemistry and Molecular Modeling in 2 1h Tetrazol 1 Yl Benzamide Research

Molecular Docking Simulations for Target Interactions of 2-(1H-Tetrazol-1-YL)benzamide Analogues

Molecular docking is a prominent computational method used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is instrumental in understanding the binding mechanism of this compound analogues and is frequently used in virtual screening to identify new potential inhibitors for various targets, including enzymes like tankyrases and DNA gyrase. mdpi.commdpi.com

Docking simulations calculate the binding affinity or scoring function, which estimates the strength of the protein-ligand interaction. For instance, in studies of benzamide (B126) derivatives targeting bacterial DNA gyrase, docking scores are used to highlight promising interactions between the ligands and the receptor. mdpi.com For a series of N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide analogues, molecular docking studies were performed, with some compounds exhibiting good docking scores, suggesting their potential as therapeutic agents. ijsrst.com Similarly, docking of 1,5-disubstituted tetrazoles against the Abelson tyrosine-protein kinase (ABL) was used to predict binding energy and affinity constants. nih.gov

These studies often employ software like AutoDock, which uses Lamarckian genetic algorithms, to explore various conformations of the ligand within the protein's active site. nih.gov The results are typically presented in terms of binding energy (kcal/mol) or a docking score.

Table 1: Example Docking Scores for Benzamide Derivatives Against S. aureus DNA Gyrase

| Compound | Docking Score | Key Interacting Residue(s) |

|---|---|---|

| 1h | -30.44 | ASP 437 |

| 1o | -30.44 | ASP 437 |

Data derived from studies on pyridine-thiourea derivatives with a benzamide component. mdpi.com

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. chemrxiv.orgnih.gov These interactions, which include hydrogen bonds, π-π stacking, and hydrophobic contacts, are fundamental to the stability of the ligand-protein complex. nih.gov

For example, in the docking of benzamide-appended pyrazolone (B3327878) derivatives against the 6LU7 protein, specific amino acids like GLU166, SER144, GLY143, and GLN192 were identified as forming hydrogen bonds with the ligands. The distances of these bonds are often measured to assess their strength. Similarly, docking studies of benzamide derivatives with S. aureus DNA gyrase revealed hydrogen bond formation with the amino acid moiety ASP 437. mdpi.com Computational analyses can identify "hotspot" residues that contribute most significantly to the binding free energy. chemrxiv.orgnih.gov For instance, studies on the SARS-CoV-2 spike protein's interaction with its receptor identified key residues like Q493, Y505, and N501 as critical for binding. researchgate.net This detailed interaction mapping is vital for structure-activity relationship (SAR) studies, guiding the modification of the this compound scaffold to enhance binding affinity and selectivity.

Table 2: Example Hydrogen Bond Interactions for Benzamide-Pyrazolone Ligands with Protein 6LU7

| Ligand | Interacting Amino Acid(s) | H-Bond Length (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Ligand-a | GLU166, SER144, LEU141 | 2.0, 2.4, 2.5 | -8.90 |

| Ligand-b | GLU166 | 3.2 | -8.77 |

| Ligand-f | GLN192, GLY143 | 2.1, 2.3, 2.1 | -9.17 |

Data from Pavithra V, et al., Walsh Medical Media, 2023.

Quantum Chemical Calculations and Electronic Structure Analysis of the this compound Moiety

Quantum chemical calculations are employed to investigate the electronic properties and geometric parameters of molecules with high accuracy. ekb.eg Methods like Density Functional Theory (DFT) are used to calculate the electronic structure, optimized geometry, and vibrational frequencies of compounds. ekb.egnih.gov

For molecules related to the this compound scaffold, these calculations provide insight into conformational preferences. For example, in the related compound 2-(1H-tetrazol-1-yl)benzoic acid, the tetrazole and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle of 52.90 (4)° between them. researchgate.net Such studies on the conformational preference of N-(Thiazol-2-yl) benzamide also highlight the importance of intramolecular interactions, such as those between the amide N-H and the heterocyclic nitrogen atom, in determining the molecule's shape. scispace.com

Electronic structure analysis also involves examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These calculations help in understanding the reactivity and spectroscopic properties of the molecule. nih.gov The results from these quantum chemical studies can be used to develop more accurate parameters for molecular mechanics force fields, which are subsequently used in molecular dynamics simulations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties like lipophilicity (LogP), electronic properties, and molecular shape. mdpi.com These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods. For a series of substituted benzimidazole (B57391) compounds bearing tetrazole bioisosteres, 2D-QSAR and atom-based 3D-QSAR models were developed to understand their inhibition of the angiotensin II receptor. researchgate.net Such models help identify which structural features are positively or negatively correlated with activity, providing a roadmap for designing more potent molecules. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov While molecular docking provides a static picture of the binding pose, MD simulations offer a dynamic view, revealing the conformational flexibility of both the ligand and the protein. nih.gov

In the context of this compound research, MD simulations are used to refine the results of molecular docking. mdpi.com By simulating the ligand-protein complex in a solvated environment for nanoseconds or longer, researchers can assess the stability of the predicted binding pose and the key interactions identified in docking. mdpi.comnih.gov These simulations can reveal conformational changes in the protein or ligand upon binding and provide a more accurate estimation of the binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). mdpi.com For benzamidinium-based inhibitors, MD simulations have been used to confirm preferred conformations within a protein's active site, showing how the ligand and protein relax to accommodate each other. nih.gov This detailed understanding of the dynamic conformational behavior is crucial for the rational optimization of lead compounds.

Preclinical Evaluation Methodologies for 2 1h Tetrazol 1 Yl Benzamide Based Compounds

In Vitro Pharmacological Screening Assays for Tetrazole-Benzamide Derivatives

Initial preclinical evaluation relies heavily on in vitro assays to rapidly screen libraries of 2-(1H-tetrazol-1-yl)benzamide derivatives for biological activity. These assays are conducted in a controlled laboratory environment, utilizing cellular or biochemical systems to determine the compound's effects at a molecular level.

Cell-based assays are fundamental for determining the potential of tetrazole-benzamide derivatives as therapeutic agents, particularly in oncology. These assays measure the effect of a compound on cell viability, proliferation, and other specific cellular functions.

The primary goal is often to identify cytotoxic effects against cancer cells. Common methods include the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the sulforhodamine B (SRB) assay. nih.gov The MTT assay measures the metabolic activity of viable cells, which convert the yellow MTT salt into purple formazan (B1609692) crystals, whereas the SRB assay quantifies cell density by staining total cellular protein. nih.govwaocp.orgcanvaxbiotech.com

Research on various tetrazole-benzamide derivatives has demonstrated significant cytotoxic potential across a range of human cancer cell lines. For instance, certain novel tetrazole derivatives of 3,3′-dimethoxybenzidine have been evaluated against melanoma (HTB-140), lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW620) cell lines using both MTT and lactate (B86563) dehydrogenase (LDH) assays. nih.gov In another study, the bioisosteric replacement of a triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold yielded compounds with potent, nanomolar cytotoxicity against chronic myeloid leukemia (K-562) and melanoma (UACC-62) cells. researchgate.net These studies determine the half-maximal inhibitory concentration (IC50), a key metric representing the concentration of a compound required to inhibit cell growth by 50%. nih.gov

Beyond general cytotoxicity, cell-based assays can also probe specific cellular responses. Mechanistic studies have utilized flow cytometry to assess apoptosis induction and cell cycle arrest in cancer cells treated with tetrazole derivatives. nih.govnih.gov For example, analysis can reveal if a compound causes an increase in the population of apoptotic cells or arrests the cell cycle at a specific phase, such as G2/M, providing insight into its mechanism of action. nih.govnih.gov

| Compound Class/Derivative | Assay Type(s) | Cell Line(s) | Key Findings |

| Tetrazole derivatives of 3,3′-dimethoxybenzidine | MTT, LDH | HTB-140 (melanoma), A549 (lung), HeLa (cervical), SW620 (colorectal) | Demonstrated selective cytotoxicity against cancer cell lines. nih.gov |

| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide derivatives | SRB | K-562 (leukemia), UACC-62 (melanoma), and others | Highly cytotoxic at nanomolar concentrations; lead compound showed high selectivity towards leukemic cells. researchgate.net |

| Novel Benzimidazole (B57391) derivatives (related scaffolds) | MTT, Annexin-V | MCF-7 (breast), DU-145 (prostate), H69AR (lung) | Significant cytotoxic effects; induced G2/M cell cycle arrest and apoptosis. nih.gov |

Following the identification of cellular activity, biochemical assays are employed to determine the direct molecular target of the this compound derivatives. These cell-free assays measure the interaction between a compound and a purified protein, such as an enzyme or a receptor, to quantify its ability to modulate the protein's function.

A key application of these assays is to measure enzyme inhibition. For example, a series of novel tetrazolamide-benzimidazol-2-ones were designed as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a valuable herbicide target. nih.govbohrium.com An in vitro inhibition assay using Arabidopsis thaliana HPPD (AtHPPD) identified a lead compound with an IC50 value of 10 nM, demonstrating potent enzyme activity modulation. nih.gov Similarly, ester derivatives of a valsartan (B143634) analogue, which contains a tetrazole-biphenyl-amide structure, were evaluated in a urease enzyme inhibition assay, with several compounds showing significant inhibitory action. researchgate.net

Biochemical assays are also crucial for characterizing interactions with receptors. A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were characterized for their agonistic activity against G protein-coupled receptor-35 (GPR35), a potential target for pain and inflammatory diseases. nih.gov Using a dynamic mass redistribution (DMR) assay, which measures ligand-induced changes in cellular mass distribution, researchers determined the half-maximal effective concentration (EC50) for these compounds, identifying several potent GPR35 agonists. nih.govkisti.re.kr

These assays provide direct evidence of target engagement and are essential for understanding the structure-activity relationship (SAR), guiding the chemical optimization of the lead compounds. nih.gov

| Compound Class/Derivative | Target | Assay Type | Key Findings (Potency) |

| Tetrazolamide-benzimidazol-2-ones | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Enzyme Inhibition Assay | Lead compound IC50 = 10 nM. nih.gov |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | G Protein-Coupled Receptor 35 (GPR35) | Dynamic Mass Redistribution (DMR) Agonist Assay | Lead compounds EC50 = 0.041 µM and 0.059 µM. nih.govkisti.re.kr |

| 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid ester derivatives | Urease | Enzyme Inhibition Assay | Several derivatives showed potent urease inhibition. researchgate.net |

| Pyrazole-based tetrazole derivatives | α-Amylase | Enzyme Inhibition Assay | Some compounds showed activity comparable to the control, acarbose. nih.gov |

Drug Design Principles and Lead Optimization Strategies for 2 1h Tetrazol 1 Yl Benzamide Derivatives

Hit-to-Lead Identification and Refinement for Tetrazole-Benzamide Scaffolds

The journey from an initial hit to a viable lead compound for tetrazole-benzamide scaffolds often begins with high-throughput screening (HTS) or fragment-based drug discovery (FBDD). mdpi.comfrontiersin.org HTS involves testing large libraries of diverse chemical compounds against a specific biological target to identify "hits" that exhibit the desired activity. FBDD, on the other hand, screens smaller, low-molecular-weight compounds ("fragments") that typically bind with lower affinity but provide a more efficient starting point for optimization. mdpi.comfrontiersin.org

Once a hit containing the 2-(1H-tetrazol-1-yl)benzamide scaffold is identified, the hit-to-lead process commences. This phase focuses on confirming the activity of the hit, establishing a preliminary structure-activity relationship (SAR), and improving its potency and drug-like properties. A key consideration during this stage is "ligand efficiency" (LE), a metric that assesses the binding energy per heavy atom of a molecule. By optimizing LE, medicinal chemists can enhance the potency of a compound without excessively increasing its size and lipophilicity, which can negatively impact its pharmacokinetic profile.

The refinement process involves synthesizing and evaluating a series of analogues to explore the chemical space around the initial hit. For instance, in the development of G protein-coupled receptor-35 (GPR35) agonists, researchers discovered that introducing a tetrazolyl group to an existing scaffold significantly improved its agonistic activity. nih.gov This initial finding prompted the synthesis of a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives to explore the SAR and identify more potent compounds. nih.gov

The tetrazole ring itself is considered a "privileged scaffold" in medicinal chemistry. nih.gov It is often used as a bioisostere for a carboxylic acid group, offering advantages in terms of metabolic stability and lipophilicity. nih.gov The benzamide (B126) portion of the scaffold also provides numerous points for chemical modification to fine-tune the compound's interaction with its biological target.

Strategies for Enhancing Efficacy and Selectivity of this compound Analogues

After establishing a promising lead compound, the subsequent optimization phase aims to maximize its therapeutic efficacy and selectivity. Efficacy refers to the drug's ability to produce the desired therapeutic effect, while selectivity is its capacity to interact with the intended target without affecting other molecules in the body, which could lead to off-target effects.

Structure-activity relationship (SAR) studies are central to this process. By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for potent and selective target engagement.

For example, in the development of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, SAR studies revealed that substitutions on the phenyl ring of the benzamide moiety significantly influenced potency. nih.gov The introduction of a methoxy (B1213986) group at the C4-position of the benzoyl ring was found to be beneficial for activity. nih.gov Further exploration showed that adding a fluorine atom at the C2-position could further enhance the agonistic potency. nih.gov

The following table summarizes the SAR findings for a selection of these GPR35 agonists:

| Compound | R1 | R2 | R3 | EC50 (μM) |

| 42 | H | H | H | >100 |

| 50 | H | 4-OCH3 | H | 0.22 |

| 56 | 5-Br | 4-OCH3 | H | 0.059 |

| 63 | 5-Br | 4-OCH3 | 2-F | 0.041 |

Data sourced from SAR studies on GPR35 agonists. nih.gov

These data illustrate how systematic modifications to the benzamide ring can lead to a significant increase in potency. The addition of a bromine atom at the R1 position and a methoxy group at the R2 position resulted in a substantial improvement in activity (compound 56 vs. 42 and 50). nih.gov The further addition of a fluorine atom at the R3 position led to the most potent compound in the series (63). nih.gov

Selectivity is often achieved by exploiting subtle differences in the binding sites of the target protein versus off-target proteins. Computational methods, such as molecular docking, can be employed to visualize how the compounds bind to the target and to guide the design of analogues with improved selectivity.

Pharmacokinetic Optimization Principles (Absorption, Distribution, Metabolism, Excretion) in Lead Development

A potent and selective compound will not be an effective drug unless it possesses favorable pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). The lead optimization phase, therefore, heavily focuses on fine-tuning the ADME profile of this compound derivatives.

Absorption: This refers to the process by which a drug enters the bloodstream. For orally administered drugs, this involves crossing the gastrointestinal tract. Key properties influencing absorption include solubility and permeability. The tetrazole group, being more lipophilic than a carboxylic acid, can sometimes improve a compound's ability to cross cell membranes.

Distribution: Once in the bloodstream, a drug is distributed throughout the body. This process is influenced by factors such as plasma protein binding, tissue permeability, and the compound's physicochemical properties. It is important to ensure that the drug reaches its target tissue in sufficient concentrations to exert its therapeutic effect.

Metabolism: The body's enzymes, primarily in the liver, chemically modify drugs to facilitate their excretion. This metabolic process can inactivate a drug or, in some cases, convert it into a more active or even toxic form. The this compound scaffold is generally considered to be relatively stable metabolically. nih.gov

Excretion: This is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile). A drug's half-life, a key pharmacokinetic parameter, is determined by the rates of metabolism and excretion.

Medicinal chemists employ various strategies to optimize the ADME properties of lead compounds. These can include modifying the compound's lipophilicity (logP), which affects solubility and permeability, and introducing or removing functional groups that are susceptible to metabolic enzymes.

Improving Metabolic Stability and Reducing Off-Target Interactions

A significant challenge in drug development is ensuring that a compound has sufficient metabolic stability to remain in the body long enough to be effective, while also avoiding interactions with unintended biological targets.

The tetrazole moiety in the this compound scaffold is often incorporated to enhance metabolic stability, as it is generally resistant to enzymatic degradation compared to a carboxylic acid. nih.gov However, other parts of the molecule may still be susceptible to metabolism. Identifying these "metabolic soft spots" is a critical step in the optimization process. This is often done through in vitro studies using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Once a metabolic liability is identified, medicinal chemists can employ several strategies to block or slow down the metabolic process. These include:

Deuteration: Replacing a hydrogen atom at a metabolically vulnerable position with its heavier isotope, deuterium, can slow down the rate of enzymatic cleavage of the C-D bond compared to a C-H bond.

Introduction of blocking groups: Placing a bulky or electron-withdrawing group near the site of metabolism can sterically hinder the enzyme's access to that position.

Scaffold hopping: In some cases, the entire scaffold may be replaced with a different chemical core that retains the key pharmacophoric features but has a more favorable metabolic profile. niper.gov.in

Reducing off-target interactions is equally important for developing a safe and effective drug. Off-target effects can range from mild side effects to serious toxicity. Early-stage screening against a panel of common off-targets, such as the hERG potassium channel (associated with cardiac toxicity) and various cytochrome P450 (CYP) enzymes (involved in drug-drug interactions), is a standard practice in modern drug discovery.

If a lead compound shows significant off-target activity, structural modifications are made to reduce this interaction while preserving the desired on-target potency. This is often a delicate balancing act that requires multiple iterations of design, synthesis, and testing.

Emerging Research Avenues and Future Perspectives for 2 1h Tetrazol 1 Yl Benzamide

Exploration of Novel Therapeutic Indications for Tetrazole-Benzamide Compounds

The therapeutic potential of tetrazole-containing compounds is broad, with derivatives showing promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govresearchgate.net For the tetrazole-benzamide class specifically, a significant area of emerging research is the modulation of G protein-coupled receptors (GPCRs), a large family of receptors implicated in a vast array of physiological processes and diseases.

A notable target is the orphan G protein-coupled receptor 35 (GPR35), which is expressed in immune cells, the gastrointestinal tract, and the nervous system. patsnap.com Activation of GPR35 is being investigated for its potential in treating inflammatory conditions like inflammatory bowel disease (IBD), metabolic disorders such as type 2 diabetes, and certain cancers. patsnap.comfrontiersin.org Research has identified a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists of GPR35. patsnap.com These compounds have shown high potency in preclinical assays, suggesting their potential for development into novel therapeutics for these conditions. patsnap.com

Key findings have highlighted specific derivatives with significant agonistic activity on the GPR35 receptor. For instance, compounds such as N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide have demonstrated high potency, indicating that the tetrazole-benzamide scaffold is a viable starting point for developing targeted GPR35-based therapies. patsnap.com

| Compound | EC₅₀ to trigger DMR (μM) |

|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 |

Data sourced from SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. patsnap.com

Integration with Advanced Delivery Systems

To maximize the therapeutic efficacy of 2-(1H-tetrazol-1-yl)benzamide and its derivatives, researchers are considering the integration of these compounds with advanced drug delivery systems (DDS). These systems are designed to improve pharmacokinetics, enhance bioavailability, minimize off-target effects, and enable controlled release.

Potential DDS platforms for tetrazole-benzamide compounds include:

Nanoparticles : Biodegradable polymeric or lipid-based nanoparticles can encapsulate the drug, protecting it from degradation and improving its solubility. This is particularly useful for compounds with poor water solubility, enhancing their delivery to target tissues.

Liposomes : These spherical vesicles can carry both hydrophilic and hydrophobic drugs. For tetrazole-benzamide derivatives, liposomal formulations could improve circulation time and facilitate passive targeting to tissues with increased vascular permeability, such as tumors or sites of inflammation.

Hydrogels : Injectable or implantable hydrogels could provide sustained, localized delivery of the compound. This approach would be beneficial for chronic conditions, reducing the need for frequent administration.

Targeted Delivery Systems : By conjugating the drug carrier (e.g., a nanoparticle) with ligands such as antibodies or peptides, the system can be directed to specific cells or tissues that overexpress the target receptor (e.g., GPR35). This active targeting strategy could significantly enhance therapeutic efficacy while reducing systemic toxicity.

While specific research on delivering this compound with these systems is still in early stages, the versatility of these platforms offers a promising future direction to overcome potential pharmacokinetic challenges.

Development of this compound-Based Probes for Biological Research

The structural and electronic properties of the tetrazole-benzamide scaffold make it an attractive candidate for the development of molecular probes for biological research. Fluorescent probes are indispensable tools for visualizing and understanding cellular processes, tracking drug distribution, and studying drug-target interactions in real-time.